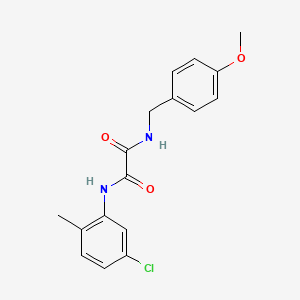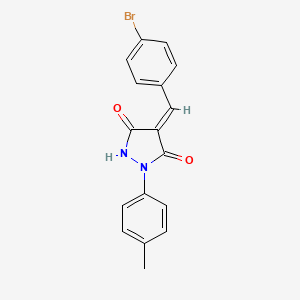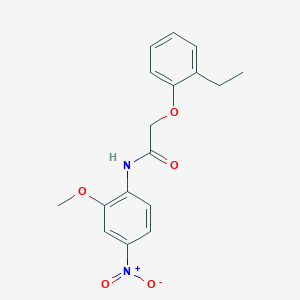![molecular formula C18H20F2N2OS B5141033 N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide, also known as DAPT, is a small molecule that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a variety of effects on biological systems.
作用机制
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide works by inhibiting the gamma-secretase enzyme, which is involved in the processing of APP and Notch. This inhibition leads to the accumulation of APP and the production of amyloid beta peptides, which have been implicated in the development of Alzheimer's disease. This compound has also been shown to inhibit the processing of Notch, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to promote neural differentiation, which has potential applications in the treatment of neurological disorders. This compound has also been shown to inhibit cancer cell growth, which has potential applications in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
未来方向
There are many potential future directions for research on N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. One area of interest is the development of more selective gamma-secretase inhibitors that target specific substrates. Another area of interest is the use of this compound in combination with other drugs to enhance its effects. Additionally, there is potential for the use of this compound in the treatment of neurological disorders and cancer. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
合成方法
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide can be synthesized in several ways, but the most common method involves the reaction of 2,4-difluoroaniline with carbon disulfide to form 2,4-difluorophenyl isothiocyanate. This is then reacted with 1-adamantylamine to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch. This inhibition has been shown to have a variety of effects on biological systems, including the promotion of neural differentiation and the inhibition of cancer cell growth.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-13-1-2-15(14(20)6-13)21-17(24)22-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJPXVBVHCTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5140960.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)


![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)